2-methoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-5-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

2-methoxy-N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]-5-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O4S/c1-13-5-10-17(27-3)18(11-13)29(25,26)24-16-8-6-15(7-9-16)23-19-12-20(28-4)22-14(2)21-19/h5-12,24H,1-4H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PACKIIFZBJMCTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-methoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-5-methylbenzenesulfonamide is a complex organic compound belonging to the class of benzenesulfonamides. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. Its unique structure, characterized by the presence of methoxy and pyrimidinyl groups, suggests a diverse range of applications in biological research and drug development.

Chemical Structure and Properties

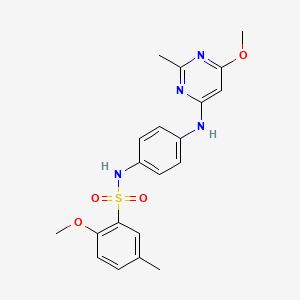

The chemical formula of this compound is C18H22N4O4S, and its structure can be illustrated as follows:

This compound consists of a benzenesulfonamide core with substituents that enhance its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in various metabolic pathways. Research indicates that compounds with similar structures often target carbonic anhydrase and dihydrofolate reductase (DHFR), which are critical in cancer and other diseases.

Enzyme Inhibition

- Carbonic Anhydrase Inhibition : Compounds like this compound have been shown to inhibit carbonic anhydrase, which plays a role in regulating pH and fluid balance in tissues. This inhibition can lead to therapeutic effects in conditions such as glaucoma and cancer.

- Dihydrofolate Reductase (DHFR) : Similar sulfonamide derivatives have been studied for their ability to inhibit DHFR, an enzyme crucial for DNA synthesis and cell proliferation. This inhibition can be particularly effective against rapidly dividing cancer cells .

Biological Activity Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

Case Studies

- Antitumor Activity : A study demonstrated that sulfonamide derivatives exhibit significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the inhibition of key metabolic enzymes that support tumor growth .

- In Vivo Studies : Animal models have shown promising results where these compounds reduced tumor size and improved survival rates when administered in conjunction with standard chemotherapy agents .

Data Table: Biological Activity Overview

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily investigated for its potential as a pharmaceutical agent due to its structural features that allow it to interact with biological targets effectively.

1.1 Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of benzenesulfonamide have shown efficacy against various cancer cell lines by inhibiting specific enzymes involved in tumor growth and proliferation. The sulfonamide group is known to enhance the solubility and bioavailability of these compounds, making them suitable candidates for further development in cancer therapy .

1.2 Antimicrobial Properties

The incorporation of pyrimidine and sulfonamide moieties has been linked to antimicrobial activity. Studies suggest that compounds with these functional groups can inhibit bacterial growth by interfering with folate synthesis pathways, which are crucial for bacterial survival. This highlights the potential of 2-methoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-5-methylbenzenesulfonamide as a lead compound for developing new antibiotics .

Pharmacological Applications

2.1 Enzyme Inhibition

The compound's ability to modulate enzyme activity is a significant area of interest. For example, it may act as an inhibitor of certain kinases or phosphodiesterases, which are critical in signal transduction pathways associated with cancer and other diseases. The structure-activity relationship (SAR) studies indicate that variations in the substituents can lead to enhanced inhibitory effects, providing a pathway for the design of more potent inhibitors .

2.2 Neuropharmacological Effects

Recent studies have explored the impact of similar compounds on neurotransmitter receptors, particularly those involved in mood regulation and cognitive function. Compounds targeting serotonin receptors have shown promise in treating anxiety and depression disorders, suggesting that this compound could be beneficial in developing new treatments for these conditions .

Biochemical Research Applications

3.1 Molecular Probes

Due to its unique chemical structure, this compound can serve as a molecular probe in biochemical assays to study enzyme kinetics or receptor-ligand interactions. Its ability to bind selectively to specific targets allows researchers to elucidate biological mechanisms underlying various diseases .

3.2 Drug Development

The compound's diverse applications make it a candidate for drug development pipelines. Its synthesis can be optimized for improved pharmacokinetics and safety profiles, paving the way for clinical trials aimed at validating its therapeutic efficacy .

Data Summary Table

| Application Area | Description | Potential Impact |

|---|---|---|

| Anticancer Activity | Inhibits tumor growth via enzyme inhibition | Development of novel anticancer therapies |

| Antimicrobial Properties | Interferes with bacterial folate synthesis | New antibiotic formulations |

| Enzyme Inhibition | Modulates activity of kinases/phosphodiesterases | Targeted therapies for cancer and diseases |

| Neuropharmacological Effects | Affects serotonin receptors linked to mood disorders | New treatments for anxiety/depression |

| Molecular Probes | Serves as a tool in biochemical assays | Insights into biological mechanisms |

| Drug Development | Optimized synthesis for better pharmacokinetics | Clinical trials and new drug approvals |

Case Studies and Research Findings

Several studies have documented the efficacy of related compounds in clinical settings:

- Anticancer Trials : A study reported that sulfonamide derivatives significantly reduced tumor size in animal models when administered at specific dosages, highlighting their potential as effective cancer therapeutics.

- Antimicrobial Efficacy : Another investigation demonstrated that compounds similar to this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating their viability as new antibiotics.

- Neuropharmacology Studies : Research on serotonin receptor modulators revealed improvements in cognitive function and mood stabilization in preclinical models, suggesting applications in treating neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with four analogs derived from crystallographic, synthetic, and pharmacological studies.

N-{2-Methyl-5-[(6-Phenylpyrimidin-4-yl)amino]phenyl}methanesulfonamide

- Structural Differences :

- The pyrimidine ring here is substituted with a phenyl group at C6 instead of methoxy and methyl groups.

- The sulfonamide is a methanesulfonamide (CH₃SO₂NH-) rather than a substituted benzenesulfonamide.

- The absence of a methoxy group on the pyrimidine may decrease hydrogen-bonding capacity, altering target interactions .

N-(2-Fluorophenyl)-5-[(4-Methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine

- Structural Differences: Replaces the benzenesulfonamide with a fluorophenyl anilino group and introduces a methoxyphenyl aminomethyl substituent. Lacks the sulfonamide moiety entirely.

- Demonstrated antibacterial and antifungal activity in microbiological assays, suggesting the target compound may share similar applications if tested .

N-[4-(4-Fluorophenyl)-5-Formyl-6-Isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide

- Structural Differences :

- Features a formyl group at C5 and an isopropyl group at C6 on the pyrimidine, along with a fluorophenyl substituent at C4.

- Uses a methylmethanesulfonamide group instead of a benzenesulfonamide.

- Functional Implications: The formyl group introduces reactivity, enabling covalent interactions with nucleophilic residues in enzymes.

N-[5-Fluoro-2-(4-Methylbenzyloxy)pyrimidin-4-yl]methanesulfonamide

- Structural Differences :

- Substitutes the pyrimidine’s C2 with a 4-methylbenzyloxy group and C5 with fluorine.

- Employs a methanesulfonamide rather than a substituted benzenesulfonamide.

- Functional Implications :

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Crystallographic Insights: The target compound’s pyrimidine ring geometry (e.g., dihedral angles) likely resembles analogs such as N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, where dihedral angles between the pyrimidine and substituents influence molecular conformation and packing .

- Synthetic Accessibility : Unlike N-[5-Fluoro-2-(4-methylbenzyloxy)pyrimidin-4-yl]methanesulfonamide, which requires methanesulfonyl chloride for sulfonamide formation, the target compound’s benzenesulfonamide group may necessitate more complex coupling steps .

- Pharmacological Potential: Structural parallels to antimicrobial pyrimidine derivatives suggest the target compound warrants evaluation in microbiological assays to assess its activity profile .

Q & A

Q. What synthetic strategies are optimal for constructing the pyrimidine-sulfonamide backbone?

- Answer : Stepwise synthesis involves: (i) Coupling 4-aminophenyl sulfonamide with a pre-functionalized pyrimidine intermediate via nucleophilic aromatic substitution. (ii) Optimizing reaction conditions (e.g., NaH as a base in DMF at 60–80°C) to ensure regioselectivity for the amino linkage. (iii) Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates .

Q. How should researchers assess the compound’s stability under experimental conditions?

- Answer : Perform accelerated stability studies in solvents (DMSO, ethanol) at varying pH (2–10) and temperatures (4°C, 25°C, 40°C). Monitor degradation via HPLC-UV at 254 nm. recommends spectrofluorometric tracking of fluorescence intensity changes over time .

Advanced Research Questions

Q. What computational approaches can predict electronic properties relevant to biological activity?

- Answer : Density Functional Theory (DFT) using Multiwfn software calculates frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces (EPS), and Fukui indices to identify nucleophilic/electrophilic sites. For example, EPS maps can highlight sulfonamide oxygen atoms as hydrogen-bond acceptors .

Q. How to resolve contradictions in bioactivity data across different assays?

- Answer : Cross-validate results using orthogonal assays:

- In vitro enzymatic inhibition (e.g., kinase assays) vs. cell-based viability (MTT) studies.

- Compare IC₅₀ values with structural analogs (e.g., ’s benzamide derivatives) to identify substituent-dependent trends.

- Use molecular docking (AutoDock Vina) to correlate activity with binding poses in target proteins .

Q. What strategies optimize the compound’s solubility without compromising target affinity?

- Answer : Introduce polar substituents (e.g., hydroxyl, carboxyl) on the benzene ring while retaining critical pharmacophores (methoxy, sulfonamide). Co-solvent systems (PEG-400/water) or nanoformulation (liposomes) can enhance solubility. notes that methoxy groups balance hydrophobicity for membrane permeability .

Q. How can structure-activity relationship (SAR) studies guide further derivatization?

- Answer : Systematic modifications:

- Replace 2-methylpyrimidinyl with trifluoromethyl () to assess steric/electronic effects.

- Substitute the 5-methylbenzenesulfonamide with a chlorophenyl group (as in ) to probe halogen bonding.

- Use 2D-QSAR models (e.g., CoMFA) to prioritize derivatives .

Data Analysis and Interpretation

Q. How to interpret conflicting crystallographic and spectroscopic data for hydrogen bonding?

- Answer : SCXRD provides definitive hydrogen-bond geometries (e.g., N–H⋯O distances < 2.5 Å), while IR may show broad N–H stretches inconsistent with strong bonds. If conflicts arise, re-examine sample purity (HPLC) or consider polymorphic forms ( documents polymorph-dependent H-bond variations) .

Q. What statistical methods are suitable for analyzing dose-response curves in bioassays?

- Answer : Use nonlinear regression (GraphPad Prism) to fit sigmoidal curves (four-parameter logistic model). Report Hill slopes to assess cooperativity and compare EC₅₀ values via ANOVA with Tukey’s post-hoc test. ’s anti-cancer studies exemplify this approach .

Methodological Best Practices

Q. Recommended protocols for scaling up synthesis while minimizing byproducts?

- Answer : Use flow chemistry for controlled mixing and heat transfer. Monitor intermediates via inline FTIR. Optimize stoichiometry (e.g., 1.2 equiv pyrimidine intermediate to avoid unreacted sulfonamide). emphasizes temperature control (<80°C) to prevent sulfonamide decomposition .

Q. How to validate computational docking predictions experimentally?

- Answer : Perform site-directed mutagenesis on predicted protein binding residues (e.g., replacing Lys123 with Ala). Compare mutant vs. wild-type IC₅₀ values. Surface plasmon resonance (SPR) can quantify binding kinetics (kₒₙ/kₒff) to confirm docking poses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.